molecular formula C6H8N2O2 B1289076 1-Allylhydantoin CAS No. 3366-93-6

1-Allylhydantoin

Cat. No. B1289076
CAS RN: 3366-93-6
M. Wt: 140.14 g/mol
InChI Key: KPDTTZWHFZUVCL-UHFFFAOYSA-N
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Description

1-Allylhydantoin is a compound that can be derived from reactions involving allyl isothiocyanate (AITC) with amino acids and peptides. In a study examining the reactions of AITC with alanine, glycine, and several peptides, it was found that the formation of N-allylthiocarbamoyl amino acids (ATC-amino acids) or ATC-peptides and their transformation products, such as 3-allyl-2-thiohydantoins, occurred. These reactions were influenced by pH levels and the presence of aqueous nucleophiles .

Synthesis Analysis

The synthesis of 1-allylhydantoin derivatives can be achieved through various methods. One approach involves the condensation of semicarbazones with ethyl monochloroacetate in the presence of sodium alkoxide in dry ethanol . Another method includes the cyclization of N-acyl-N'-(1-cyanoalkyl)hydrazine with isocyanates in the presence of a basic catalyst, followed by acid-catalyzed hydrolysis to yield 1-aminohydantoin derivatives . Additionally, solid-phase synthesis techniques have been developed to create libraries of 1-aminohydantoins using hydrazino amino acids, aldehydes, and amines .

Molecular Structure Analysis

The molecular structure of hydantoin derivatives, such as 1-methylhydantoin, has been studied using matrix isolation infrared spectroscopy and quantum chemical calculations. These studies have revealed a minimum energy structure with planar heavy atom skeleton and provided insights into the molecule's σ and π electronic systems .

Chemical Reactions Analysis

The reactivity of allylhydantoin derivatives has been explored in various contexts. For instance, the complexation of allylpseudothiohydantoin hydrochlorides with copper salts has been studied, leading to the formation of π-complexes with different coordination modes depending on the anion type . Additionally, the synthesis of 3-allyl-2-thiohydantoins from α-amino acids in reaction with allyl isothiocyanate has been reported, with the substitution pattern of the thiohydantoin depending on the starting α-amino acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydantoin derivatives have been investigated in various studies. For example, the antibacterial activity of hydantoin-containing polymers has been characterized, showing that these materials exhibit durable and regenerable antibacterial properties . The thermal behavior of 1-methylhydantoin has also been examined, identifying a new polymorph and investigating its infrared spectra and thermal properties .

Scientific Research Applications

  • Polymer Modification and Properties

    • 1-Allylhydantoin (ADMH) was used to modify N,N′-(4,4′-diphenylmethane)bismaleimide/2,2′-diallylbisphenol A resin systems, enhancing their thermal and mechanical properties. This highlights its application in improving polymer materials for high-performance usage (Liu et al., 2020).
  • Antibacterial Applications

    • ADMH has been employed in creating N-halamine polymeric biocides, which exhibit potent antibacterial activity against Escherichia coli. This application is significant for developing antimicrobial materials, especially for medical and hygienic purposes (Sun & Sun, 2001a); (Sun & Sun, 2001b).
  • Antimutagenic Properties

    • Studies have indicated that derivatives of 1-Allylhydantoin, like 3,5-disubstituted 2-thiohydantoins, possess antimutagenic properties. These compounds showed inhibitory effects on certain mutagens in bacterial assays, suggesting a role in protective biochemical pathways (Takahashi et al., 1998).
  • Hydrolysis Studies

    • Research has focused on understanding the hydrolysis of compounds like Ally, a sulfonylurea herbicide, with 1-Allylhydantoin playing a role in these studies. These investigations provide insight into the chemical behavior of such compounds under various conditions, which is vital for environmental and agricultural applications (Bezemer & Rutan, 2001).
  • Material Science and Textiles

    • ADMH has been utilized in the preparation of polyacrylonitrile fibers, enhancing their antibacterial properties. This application is crucial for the development of hygienic and medical textiles, offering a blend of durability and functionality (Wang et al., 2006).

Safety And Hazards

When handling 1-Allylhydantoin, it is advised to wear suitable protective equipment and prevent the dispersion of dust . Contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

1-prop-2-enylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-3-8-4-5(9)7-6(8)10/h2H,1,3-4H2,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDTTZWHFZUVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621618
Record name 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allylhydantoin

CAS RN

3366-93-6
Record name 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3366-93-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
X Lin, X Fan, R Li, Z Li, T Ren, X Ren… - Polymers for …, 2018 - Wiley Online Library
… The antibacterial hydrophobic nanofiber membranes were obtained by grafting 1-allylhydantoin and perfluorooctyl acrylate onto the PHB/PBAT membranes. The prepared nanofibrous …
Number of citations: 43 onlinelibrary.wiley.com
J Xu, Y Zhang, Y Zhao, X Zou - Journal of Physics and Chemistry of Solids, 2017 - Elsevier
… N-halamine decorated mesoporous silica nanoparticles (mSiO 2 /halamine NPs) were prepared by coating mSiO 2 NPs with poly (1-allylhydantoin-co-methyl methacrylate) (AH-co-MMA…
Number of citations: 15 www.sciencedirect.com
XUJ Rong, ZY Bao - Biomedical and Environmental Sciences, 2020 - besjournal.com
… In this paper, we present a one-pot procedure for preparing AgCl embedded in silica (AgCl@ S) NPs, in which we graft 1-allylhydantoin (AH) as a precursor onto the surface of AgCl@ S …
Number of citations: 2 www.besjournal.com
FW Gubitz, WB McKeon - Journal of Medicinal Chemistry, 1962 - ACS Publications
… Alternately, 1-allylhydantoin was obtained by suspending26.5 g. (0.17 mcle) of 3-allvlhydantoic acid in 50 ml. of 25% hydrochloric acid, and heating at about 90 for 2 hr. …
Number of citations: 2 pubs.acs.org
V Kumar - Synlett, 2021 - thieme-connect.com
… To this mixture was added a solution of 1-allylhydantoin (0.57 g) (4.1 mmol) in CH 2 Cl 2 (5 … oxide formed during the reaction to the 1-allylhydantoin. The reaction was complete in 10 min …
Number of citations: 6 www.thieme-connect.com
F Qian, Y Zheng, N Pan, L Li, R Li, X Ren - Cellulose, 2021 - Springer
… In this study, 1-allylhydantoin (AH) and triethoxyvinylsilane (TEVS) were introduced into polysiloxane, and the synthesized polysiloxane was characterized by 1 H-NMR and FT-IR. …
Number of citations: 12 link.springer.com
F Qian, M Chen, C Zhou, Z Li, R Li, X Ren - Fibers and Polymers, 2023 - Springer
… In this study, triethoxyvinylsilane as a reactive siloxane were introduced into polyhydromethylsiloxane molecules along with 1-allylhydantoin and stearyl methacrylate through the …
Number of citations: 0 link.springer.com
MI Din, T Ghaffar, J Najeeb, Z Hussain… - Food Additives & …, 2020 - Taylor & Francis
… Citation2018) used a grafting technique for the preparation of blends of PHB/poly(butylene adipate-co-terephthalate) (PBAT) and incorporated antimicrobial additives of 1-allylhydantoin …
Number of citations: 86 www.tandfonline.com
M Guo, X Zhang, BB Ismail, Q He, Z Yang… - … Applied Materials & …, 2023 - ACS Publications
… Schematic diagram of (a) reaction equipment: PBAT/PBF composite film at a ratio of 9:1 was submerged in an aqueous solution containing 1-allylhydantoin (AH) as the N-halamine …
Number of citations: 1 pubs.acs.org
Q Borjihan, A Dong - Biomaterials science, 2020 - pubs.rsc.org
… Then 1-allylhydantoin (AH) and perfluorooctyl acrylate (PFA) were grafted onto the PHB/PBAT, producing nanofibrous membranes with good antibacterial ability, excellent …
Number of citations: 32 pubs.rsc.org

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